Bis(cyclopentadienyl)dimethyltitanium
CAS No.: 1271-66-5
Cat. No.: VC0072072
Molecular Formula: C12H16Ti
Molecular Weight: 208.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1271-66-5 |
---|---|
Molecular Formula | C12H16Ti |
Molecular Weight | 208.12 |
Standard InChI | InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |
SMILES | [CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Introduction
Basic Information and Structure
Bis(cyclopentadienyl)dimethyltitanium consists of a titanium metal center bonded to two cyclopentadienyl rings and two methyl groups. The molecular structure features a "sandwich" configuration common to metallocenes, with the two cyclopentadienyl rings positioned on opposite sides of the central titanium atom . With the molecular formula C₁₂H₁₆Ti and a molecular weight of 208.12 g/mol, this compound represents an important class of organotitanium reagents . The compound is registered under CAS number 1271-66-5 and is known by several synonyms including Petasis Reagent, dimethyltitanocene, and Dimethylbis(cyclopentadienyl)titanium .
The structural characteristics of Bis(cyclopentadienyl)dimethyltitanium contribute significantly to its chemical reactivity and applications in organic synthesis. As a metallocene derivative, the compound exhibits distinctive electronic and steric properties that influence its behavior in various chemical environments.
Structural and Chemical Identity
The following table summarizes the key identifiers and structural information for Bis(cyclopentadienyl)dimethyltitanium:
Parameter | Value |
---|---|
CAS Number | 1271-66-5 |
Molecular Formula | C₁₂H₁₆Ti |
Molecular Weight | 208.12 g/mol |
Common Synonyms | Petasis Reagent, dimethyltitanocene, Dimethylbis(cyclopentadienyl)titanium |
InChI | InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;21H3;/q;;2-1;+2 |
SMILES | [CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
The compound features a central titanium(IV) atom coordinated to two cyclopentadienyl rings in a typical metallocene arrangement, with two methyl groups completing the coordination sphere . This structural arrangement provides stability while maintaining reactivity at the titanium center.
Physical and Chemical Properties
Bis(cyclopentadienyl)dimethyltitanium appears as orange to dark red crystals or solution, depending on its form and solvent . The compound exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications in chemical synthesis.
Stability and Reactivity
For optimal stability and longevity, refrigerated storage is recommended for both solid samples and solutions . The compound's reactivity with oxygen necessitates handling under inert atmospheric conditions for most applications, particularly when high purity is required for sensitive synthetic procedures.
Solubility Characteristics
The compound demonstrates good solubility in common organic solvents, particularly tetrahydrofuran (THF) and toluene, which are frequently used as storage media . Its interaction with water results in slow hydrolysis, which can be advantageous in certain controlled reactions but represents a limitation for applications requiring water stability .
Synthesis and Preparation
The preparation of Bis(cyclopentadienyl)dimethyltitanium follows established organometallic synthesis protocols, with the most common method involving the methylation of dichlorobis(cyclopentadienyl)titanium.
Synthetic Methodology
The standard synthesis procedure involves the following steps:
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A solution of methyllithium (2.1 equivalents) in diethyl ether is prepared
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This solution is added dropwise to a suspension of dichlorobis(cyclopentadienyl)titanium in diethyl ether
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The reaction mixture is maintained at ice-bath temperature during addition
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After approximately one hour of reaction time, the mixture is quenched with ice water
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The ethereal layer is separated, dried over magnesium sulfate, filtered, and evaporated
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The resulting bright orange crystals represent the target compound, typically obtained in approximately 95% yield
The synthesized product is generally dissolved in THF or toluene for storage, particularly when long-term preservation is required . The high yield of this synthesis method makes it practical for laboratory-scale preparation.
Purification and Quality Control
Following synthesis, purification typically involves recrystallization from appropriate solvents to obtain high-purity material suitable for sensitive applications. Quality control measures may include spectroscopic analysis, particularly NMR spectroscopy, to confirm structural integrity and purity levels.
Applications and Uses
Bis(cyclopentadienyl)dimethyltitanium serves diverse functions in organic synthesis and catalysis, with applications ranging from specific transformations to broader catalytic systems.
C-C Bond Formation
One of the most significant applications of Bis(cyclopentadienyl)dimethyltitanium involves carbon-carbon bond formation processes, particularly olefination reactions. The compound's ability to facilitate controlled C-C bond formation under relatively mild conditions makes it valuable in constructing complex molecular frameworks.
Role in Catalysis
Beyond its utility as a reagent in stoichiometric transformations, Bis(cyclopentadienyl)dimethyltitanium plays significant roles in various catalytic systems.
Polymerization Catalysis
Bis(cyclopentadienyl)dimethyltitanium serves multiple functions in polymer chemistry:
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Initiates ring-opening metathesis polymerization of strained cyclic alkenes
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Functions as a precursor for Ziegler-Natta polymerization catalysts
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Acts as a cocatalyst for alkene metathesis processes
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Catalyzes alkene hydrogenation reactions
Research has demonstrated that the TiCl₄/MgCl₂-Cp₂TiMe₂ catalyst system produces polypropylene with high isotactic content, exceeding 90% boiling heptane-insoluble fraction . This catalytic system shows significant potential for controlling polymer stereochemistry.
Effects of Lewis Bases on Catalytic Performance
Studies have investigated how Lewis bases influence the performance of Bis(cyclopentadienyl)dimethyltitanium in catalytic systems. Catalysts containing small amounts of Lewis bases as internal donors demonstrate high activity (2-4 kg-PP/g-Ti·h) and elevated isotactic indexes . In some cases, the isotactic index of polymers obtained with these modified catalysts exceeds 97% .
The following table summarizes key findings regarding Lewis base effects on polymerization:
Lewis Base | Addition Method | Effect on Activity | Effect on Isotacticity | Other Observations |
---|---|---|---|---|
Ethyl Benzoate (EB) | Internal Donor | Increased | Enhanced (mmmm increased) | Narrowed molecular weight distribution |
Ethyl Benzoate (EB) | External Donor | Moderate increase | Enhanced | Improved melting temperature |
DBDMP | Internal Donor | Moderate | Limited change | Broadened molecular weight distribution |
DBDMP | External Donor | Variable | Limited change | Affected high molecular weight region |
This research indicates that Lewis bases significantly influence the catalytic behavior of Bis(cyclopentadienyl)dimethyltitanium systems, particularly regarding polymer microstructure and molecular weight characteristics .
Research Findings and Recent Developments
Scientific investigation continues to expand our understanding of Bis(cyclopentadienyl)dimethyltitanium and its applications in various chemical processes.
Polymerization Studies
Research on the TiCl₄/MgCl₂-Cp₂TiMe₂ catalyst system has revealed distinctive characteristics compared to traditional catalysts. This system produces a broader molecular weight distribution curve than the TiCl₄/MgCl₂-AlEt₃ catalyst, suggesting the presence of multiple isospecific sites in the catalytic structure . The addition of ethyl benzoate as an external donor narrows this distribution, while DBDMP tends to broaden it in the high molecular weight region .
The molecular weight characteristics of polypropylene produced with these catalysts demonstrate interesting patterns:
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Number-average molecular weight (Mn) increases with the addition of ethyl benzoate or DBDMP
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Polydispersity depends on the specific Lewis base employed
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Ethyl benzoate generally promotes narrower molecular weight distribution
These findings provide valuable insights for tailoring catalyst systems to achieve desired polymer properties in industrial applications.
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